7-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-chloro-4-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-3-27-15-7-4-12(8-17(15)26-2)20-22-18(29-23-20)10-24-14-6-5-13(21)9-16(14)28-11-19(24)25/h4-9H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVOIOGTVBCSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that includes a benzo[b][1,4]oxazine core and an oxadiazole moiety, which are known to exhibit various pharmacological properties.
The chemical characteristics of the compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 415.8 g/mol |
| CAS Number | 1105232-50-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and other diseases. The oxadiazole moiety is particularly significant as it has been shown to inhibit various enzymes linked to cancer cell growth, such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
- Telomerase
These interactions suggest that the compound may exert its anticancer effects by disrupting critical cellular pathways that promote tumor growth and survival .
Anticancer Properties
Research indicates that derivatives of 1,3,4-oxadiazole, including the target compound, exhibit significant anticancer activity. For instance, studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Activity
In addition to anticancer properties, compounds containing the oxadiazole structure have shown promising antimicrobial activity. They have been tested against several pathogenic bacteria and fungi, demonstrating effectiveness comparable to conventional antibiotics .
Other Biological Activities
The compound also exhibits a range of other biological activities:
- Antioxidant Activity : Demonstrated through DPPH radical scavenging assays.
- Anti-inflammatory Effects : Shown in carrageenan-induced paw edema models.
- Antidiabetic and Anticonvulsant Activities : Reported in various studies focusing on oxadiazole derivatives .
Case Studies
- Study on Anticancer Efficacy : A study focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives found that certain compounds significantly inhibited MCF-7 cell proliferation with IC values below 10 µM. The study highlighted the potential for these compounds as lead candidates in anticancer drug development .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of oxadiazole derivatives against clinical isolates of bacteria. Results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and ciprofloxacin .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has shown that oxadiazole derivatives exhibit significant anticancer activities. For instance, studies indicate that compounds containing the 1,2,4-oxadiazole ring demonstrate potent cytotoxic effects against various cancer cell lines. In particular, compounds similar to 7-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
Analgesic and Anti-inflammatory Effects
Oxadiazole derivatives have also been studied for their analgesic and anti-inflammatory properties. In experimental models, certain oxadiazole compounds showed comparable efficacy to standard anti-inflammatory drugs like indomethacin. The mechanism often involves the inhibition of inflammatory mediators and pathways .
Synthesis and Structure
The synthesis of this compound typically involves multi-step synthetic routes that incorporate microwave-assisted techniques for improved yield and efficiency. The structural characteristics of this compound contribute to its biological activity through specific interactions with biological targets .
Mechanistic Insights
Recent studies have employed molecular docking techniques to understand the binding interactions between this compound and potential biological targets. These insights are crucial for elucidating the mechanisms by which the compound exerts its anticancer and anti-inflammatory effects .
Case Studies
Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Anticancer Activity : A study reported that a series of oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The incorporation of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance activity significantly .
- Analgesic Efficacy : In vivo studies demonstrated that certain oxadiazole derivatives provided significant pain relief in carrageenan-induced paw edema models, indicating their potential as new analgesics .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Oxadiazole Formation | Ethanol, 80°C, 12 hr | 65-70 | >95% | |
| Coupling Reaction | K2CO3, DMF, 60°C, 8 hr | 50-55 | 90-92% | |
| Microwave-Assisted | DMF, 100°C, 30 min | 75 | 98% |
Basic: How is the structural identity of this compound validated?
Methodological validation combines:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., oxadiazole methylene proton at δ 4.8–5.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular interactions (e.g., hydrogen bonding in benzoxazinone) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]+ at m/z 456.0824) .
Advanced: How can synthetic yield be optimized while minimizing impurities?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction neutralization to avoid side products .
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) improves alkylation efficiency by 15–20% .
- Microwave Assistance : Reduces reaction time from hours to minutes, increasing yield by 20–25% .
- Impurity Profiling : Employ HPLC-PDA to detect by-products (e.g., unreacted precursors) and adjust stoichiometry .
Advanced: How should researchers address contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Dose-Response Curves : Compare EC50/IC50 values under identical conditions (e.g., 10–100 µM range) .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., substituent effects on antioxidant activity) .
Q. Table 2: Biological Activity Data
| Study Focus | Assay Type | Key Finding (IC50) | Reference |
|---|---|---|---|
| Antioxidant Activity | DPPH Radical Scavenging | 12.5 µM | |
| Enzyme Inhibition | α-Glucosidase | 8.7 µM | |
| Cytotoxicity | MTT (HepG2) | 45 µM (Selective vs. normal cells) |
Advanced: What experimental designs are optimal for evaluating structure-activity relationships (SAR)?
- Substituent Variation : Modify the 4-ethoxy-3-methoxyphenyl group (e.g., halogen substitution) to assess electronic effects .
- Bioisosteric Replacement : Replace oxadiazole with triazole to test heterocycle influence on binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target affinity (e.g., COX-2) .
Advanced: How can stability and degradation products be analyzed under experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and hydrolytic conditions (pH 1–13), then analyze via LC-MS .
- Kinetic Modeling : Monitor degradation rates using Arrhenius equations to predict shelf-life .
- Isolation of Degradants : Preparative TLC or HPLC to isolate and characterize major by-products (e.g., hydrolyzed oxadiazole) .
Basic: What analytical techniques are critical for purity assessment?
- HPLC-DAD : Quantify impurities >0.1% using a C18 column (acetonitrile/water gradient) .
- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
